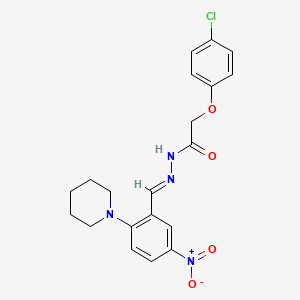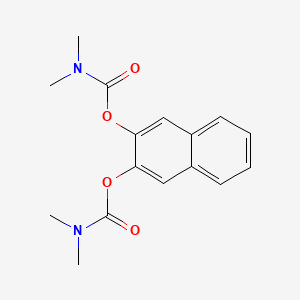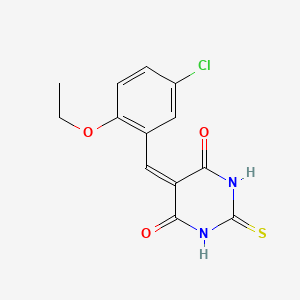
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, also known as DPA-T, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound belongs to the family of acrylamides, which are widely used in various fields, including medicine, agriculture, and industry. DPA-T is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied. In
作用机制
The mechanism of action of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. It is involved in various physiological processes, including ion channel regulation, calcium signaling, and protein synthesis. N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to bind to the sigma-1 receptor and modulate its activity, leading to various effects on neuronal function and other physiological processes.
Biochemical and Physiological Effects:
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of ion channels and neurotransmitter release. In animal studies, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to protect against various neurological insults, including ischemia, traumatic brain injury, and neurodegeneration. It has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines. In vitro studies have shown that N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide can modulate the activity of various ion channels, including voltage-gated calcium channels, potassium channels, and sodium channels. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.
实验室实验的优点和局限性
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor, its selectivity for the sigma-1 receptor over other sigma receptor subtypes, and its ability to cross the blood-brain barrier. However, there are also limitations to using N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide in lab experiments, including its potential toxicity and the lack of information on its long-term effects. Researchers must use caution when working with N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide and ensure that appropriate safety measures are in place.
未来方向
There are several future directions for research on N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, including the development of more efficient synthesis methods, the identification of new sigma-1 receptor ligands, and the investigation of the long-term effects of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide on physiological processes. Researchers are also exploring the potential therapeutic applications of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide, including its use as a neuroprotective agent, an analgesic, and an anti-inflammatory agent. Further research is needed to fully understand the potential of N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide as a research tool and a therapeutic agent.
合成方法
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with magnesium, followed by the reaction of the resulting Grignard reagent with 3,3-diphenylpropylamine. The final step involves the reaction of the resulting amine with acryloyl chloride to produce N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide. The synthesis method has been optimized to increase the yield and purity of the compound, and various modifications have been proposed to improve the efficiency of the process.
科学研究应用
N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has shown potential as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, neuroplasticity, and neurotransmission. N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been shown to modulate the activity of the sigma-1 receptor, leading to various effects on neuronal function. In pharmacology, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used as a tool to study the effects of sigma-1 receptor modulation on various physiological processes, including pain, memory, and addiction. In biochemistry, N-(3,3-diphenylpropyl)-3-(2-thienyl)acrylamide has been used to study the structure and function of the sigma-1 receptor and its interactions with various ligands.
属性
IUPAC Name |
(E)-N-(3,3-diphenylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(14-13-20-12-7-17-25-20)23-16-15-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,17,21H,15-16H2,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGKLHFKUBNBZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,3-diphenylpropyl)-3-(thiophen-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)



![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)



![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

